Welcome to the BenchChem Online Store!
molecular formula C6H7N3O B8776108 N-[(2-Methylpyrimidin-4-YL)methylidene]hydroxylamine

N-[(2-Methylpyrimidin-4-YL)methylidene]hydroxylamine

Cat. No. B8776108
M. Wt: 137.14 g/mol
InChI Key: TUOSNYDPUOFVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08178540B2

Procedure details

To a solution of 4-dimethoxymethyl-2-methyl-pyrimidine (10 g) from I.1.1 in methanol (100 mL) was added 8.2 g of hydroxylamine hydrochloride and 10% HCl and the reaction mixture was heated under reflux for 2 h. After cooling to room temperature, the pH was adjusted to 8 using solid sodium carbonate. The mixture was stirred for 30 minutes. The solid was sucked off, dried at 50° C. under reduced pressure to yield 6.0 g (73%) of the title compound as white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[C:4]1[CH:9]=[CH:8][N:7]=[C:6]([CH3:10])[N:5]=1.Cl.[NH2:14][OH:15].Cl.C(=O)([O-])[O-].[Na+].[Na+]>CO>[CH3:10][C:6]1[N:5]=[C:4]([CH:3]=[N:14][OH:15])[CH:9]=[CH:8][N:7]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(C1=NC(=NC=C1)C)OC
Name
Quantity
8.2 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=NC=CC(=N1)C=NO
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08178540B2

Procedure details

To a solution of 4-dimethoxymethyl-2-methyl-pyrimidine (10 g) from I.1.1 in methanol (100 mL) was added 8.2 g of hydroxylamine hydrochloride and 10% HCl and the reaction mixture was heated under reflux for 2 h. After cooling to room temperature, the pH was adjusted to 8 using solid sodium carbonate. The mixture was stirred for 30 minutes. The solid was sucked off, dried at 50° C. under reduced pressure to yield 6.0 g (73%) of the title compound as white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[C:4]1[CH:9]=[CH:8][N:7]=[C:6]([CH3:10])[N:5]=1.Cl.[NH2:14][OH:15].Cl.C(=O)([O-])[O-].[Na+].[Na+]>CO>[CH3:10][C:6]1[N:5]=[C:4]([CH:3]=[N:14][OH:15])[CH:9]=[CH:8][N:7]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(C1=NC(=NC=C1)C)OC
Name
Quantity
8.2 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=NC=CC(=N1)C=NO
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.